6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
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Overview
Description
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with a complex structure that includes a heptenoic acid backbone and a pyrrolidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the heptenoic acid backbone and the introduction of the pyrrolidinylidene group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and applications.
Medicine: The compound may have therapeutic potential, and studies are conducted to explore its efficacy and safety in medical applications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include other heptenoic acid derivatives and pyrrolidinylidene-containing compounds. These compounds share structural similarities but may have different chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial use.
Properties
CAS No. |
118268-51-2 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl (2E)-2-pyrrolidin-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-5-6-8-11(13(15)16-4-2)12-9-7-10-14-12/h3,14H,1,4-10H2,2H3/b12-11+ |
InChI Key |
SNRMILSSGHDVQY-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN1)/CCCC=C |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1)CCCC=C |
Origin of Product |
United States |
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